molecular formula C15H13N3 B12109973 1,2-Benzenediamine, N-8-quinolinyl- CAS No. 92554-58-0

1,2-Benzenediamine, N-8-quinolinyl-

Cat. No.: B12109973
CAS No.: 92554-58-0
M. Wt: 235.28 g/mol
InChI Key: GMWMTHWSVLVUJD-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N-8-quinolinyl-: is a compound that combines the structural features of 1,2-benzenediamine and quinoline. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the benzenediamine and quinoline moieties in its structure allows for diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, N-8-quinolinyl- typically involves the functionalization of 1,2-benzenediamine with quinoline derivatives. One common method includes the nucleophilic aromatic substitution of a quinoline derivative with 1,2-benzenediamine. For example, the reaction of 8-chloroquinoline with 1,2-benzenediamine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N-8-quinolinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-based quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzenediamine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Bases like potassium carbonate and solvents such as dimethylformamide (DMF) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-based quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,2-Benzenediamine, N-8-quinolinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N-8-quinolinyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzenediamine portion can form hydrogen bonds and other interactions with proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity and the modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine:

    8-Aminoquinoline: This compound contains the quinoline structure but lacks the benzenediamine component.

    Quinoline: A basic heterocyclic aromatic organic compound with a structure similar to benzene fused with pyridine.

Uniqueness

1,2-Benzenediamine, N-8-quinolinyl- is unique due to the combination of the benzenediamine and quinoline structures, which imparts distinct chemical and biological properties.

Properties

CAS No.

92554-58-0

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-N-quinolin-8-ylbenzene-1,2-diamine

InChI

InChI=1S/C15H13N3/c16-12-7-1-2-8-13(12)18-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H,16H2

InChI Key

GMWMTHWSVLVUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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